molecular formula C15H17FN4O3S B2787320 ethyl 2-((5-((2-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689747-30-6

ethyl 2-((5-((2-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2787320
CAS No.: 689747-30-6
M. Wt: 352.38
InChI Key: GUXCSCDPHPHKHL-UHFFFAOYSA-N
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Description

Ethyl 2-((5-((2-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C15H17FN4O3S and its molecular weight is 352.38. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been studied for their antitubercular activity, with a focus on the mycolic acid synthesized by pks 13 . This suggests that the compound might also target the same or similar biochemical pathways.

Mode of Action

Based on the structure and the known targets of similar compounds, it can be hypothesized that it might interfere with the synthesis of mycolic acid, thereby inhibiting the growth of the tuberculosis bacteria .

Biochemical Pathways

The compound likely affects the mycolic acid synthesis pathway, given the potential target of Pks 13 . Mycolic acids are essential components of the cell wall of mycobacteria, and their synthesis is a crucial step in the life cycle of these bacteria. By inhibiting this process, the compound could potentially exert its antitubercular effects.

Result of Action

If the compound does indeed inhibit mycolic acid synthesis, it would likely result in the disruption of the bacterial cell wall, leading to the death of the bacteria .

Properties

IUPAC Name

ethyl 2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O3S/c1-3-23-13(21)9-24-15-19-18-12(20(15)2)8-17-14(22)10-6-4-5-7-11(10)16/h4-7H,3,8-9H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXCSCDPHPHKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C)CNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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